molecular formula C12H14N2O B1606466 Carbostyril 165 CAS No. 26078-23-9

Carbostyril 165

Cat. No.: B1606466
CAS No.: 26078-23-9
M. Wt: 202.25 g/mol
InChI Key: LHWKOWLGYNIFSM-UHFFFAOYSA-N
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Description

Carbostyril 165 is a nitrogen-containing heterocyclic compound It is a derivative of quinolinone, which is known for its diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbostyril 165 typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the direct C–H functionalization, which can be achieved through various catalytic reactions. For instance, heterogeneous catalysis using materials like graphitic phase carbon nitride, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) has been employed . These reactions often require specific conditions such as the presence of a photocatalyst and visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve multi-component reactions (MCRs) that allow for the simultaneous introduction of multiple functional groups. These reactions are efficient and environmentally friendly, producing high yields with minimal waste . The use of recyclable heterogeneous catalysts is also a key aspect of industrial production, ensuring sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Carbostyril 165 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolinones, which can have enhanced biological activities and chemical properties .

Mechanism of Action

The mechanism of action of Carbostyril 165 involves its interaction with specific molecular targets and pathways. The compound can undergo direct C–H functionalization, leading to the formation of various functional groups that interact with biological molecules . These interactions can modulate biological pathways, resulting in therapeutic effects.

Properties

IUPAC Name

7-(dimethylamino)-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-6-12(15)13-11-7-9(14(2)3)4-5-10(8)11/h4-7H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWKOWLGYNIFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067177
Record name 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl-
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26078-23-9
Record name 7-Dimethylamino-4-methyl-2-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26078-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Dimethylamino)-4-methyl-carbostyril
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbostyril 165
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Record name 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl-
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Record name 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl-
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Record name 7-(dimethylamino)-4-methyl-2-quinolone
Source European Chemicals Agency (ECHA)
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Record name 7-(DIMETHYLAMINO)-4-METHYL-CARBOSTYRIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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